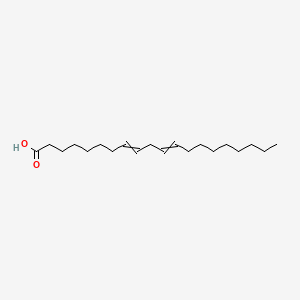
Eicosa-8,11-dienoic acid
Cat. No. B1207463
M. Wt: 308.5 g/mol
InChI Key: XUJWOMMOEOHPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05376541
Procedure details


The lipid thus obtained contains 8,11-eicosadienoic acid as a component of the lipid such as fat. Although 8,11-eicosadienoic can be directly isolated, preferably it is isolated as an ester with a lower alcohol, for example, as methyl 8,11-eicosadienoate. The esterification accelerates the separation of the target fatty acid from other lipid components, and from other fatty acids produced during the culturing, such as parmitic acid, oleic acid and linoleic acid (these fatty acids are also esterified simultaneously with the esterification of 8,11-eicosadienoic acid). For example, to obtain methyl ester of 8,11-eicosadienoic acid, the above-mentioned extract is treated with anhydrous methanol/HCl 5 to 10%, or BF3 /methanol 10 to 50% at room temperature for 1 to 24 hours.

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CC.[C:23]([O:44]C)(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]CC>>[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:23]([OH:44])(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]/[CH:31]=[CH:32]\[CH2:33]/[CH:34]=[CH:35]\[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC=CCC=CCCCCCCCC)(=O)O
|
Step Two
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC=CCC=CCCCCCCCC)(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lipid thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Although 8,11-eicosadienoic can be directly isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the separation of the target fatty acid from other lipid components
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05376541
Procedure details


The lipid thus obtained contains 8,11-eicosadienoic acid as a component of the lipid such as fat. Although 8,11-eicosadienoic can be directly isolated, preferably it is isolated as an ester with a lower alcohol, for example, as methyl 8,11-eicosadienoate. The esterification accelerates the separation of the target fatty acid from other lipid components, and from other fatty acids produced during the culturing, such as parmitic acid, oleic acid and linoleic acid (these fatty acids are also esterified simultaneously with the esterification of 8,11-eicosadienoic acid). For example, to obtain methyl ester of 8,11-eicosadienoic acid, the above-mentioned extract is treated with anhydrous methanol/HCl 5 to 10%, or BF3 /methanol 10 to 50% at room temperature for 1 to 24 hours.

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CC.[C:23]([O:44]C)(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]CC>>[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:23]([OH:44])(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]/[CH:31]=[CH:32]\[CH2:33]/[CH:34]=[CH:35]\[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC=CCC=CCCCCCCCC)(=O)O
|
Step Two
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC=CCC=CCCCCCCCC)(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lipid thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Although 8,11-eicosadienoic can be directly isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the separation of the target fatty acid from other lipid components
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
